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molecular formula C13H12O2 B1248452 Methyl 2-methylazulene-1-carboxylate CAS No. 54654-48-7

Methyl 2-methylazulene-1-carboxylate

Cat. No. B1248452
M. Wt: 200.23 g/mol
InChI Key: XUKZGJCCXHLQBP-UHFFFAOYSA-N
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Patent
US06084043

Procedure details

2-Methylazulene was synthesized in accordance with the method described in Japanese Laid-Open Patent Publication No. 207232/1987. Thus, 19.5 g (0.16 mol) of tropolone and 40 g (0.21 mol) of p-toluenesulfonic acid chloride were reacted with each other in pyridine to obtain 37.1 g of tosylated tropolone. This compound was then reacted with 20 g (0.15 mol) of dimethyl malonate and 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for four hours to obtain 14.4 g of 3-methoxy-carbonyl-2H-cyclohepta(b)furan-2-one (compound (2)). To 12 g of the compound (2) were added 200 ml of acetone and 70 ml of diethylamine, and the mixture was refluxed for 30 hours. Water was added to this mixture, and the resulting mixture was extracted with toluene to obtain 39.2 g of methyl-2-methyl-azulenecarboxylate. To this compound was further added 25 ml of phosphoric acid, and reaction was carried out at a temperature of 85 to 90° C. for one hour. The reaction mixture was subjected to decomposition with water, and the resultant was extracted with benzene. The organic phase was dried to obtain 6.5 g of the desired compound, 2-methylazulene.
Name
compound ( 2 )
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[C:7](=[O:8])[O:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13](=[C:14]=O)[C:4]1=2.[CH3:16][C:17](C)=O.[CH2:20](NCC)C>O>[CH3:20][O:6][C:7]([C:3]1[C:4]2[C:13]([CH:12]=[CH:11][CH:10]=[CH:9][CH:5]=2)=[CH:14][C:16]=1[CH3:17])=[O:8]

Inputs

Step One
Name
compound ( 2 )
Quantity
12 g
Type
reactant
Smiles
COC1C2=C(OC1=O)C=CC=CC2=C=O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 hours
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C=C2C=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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